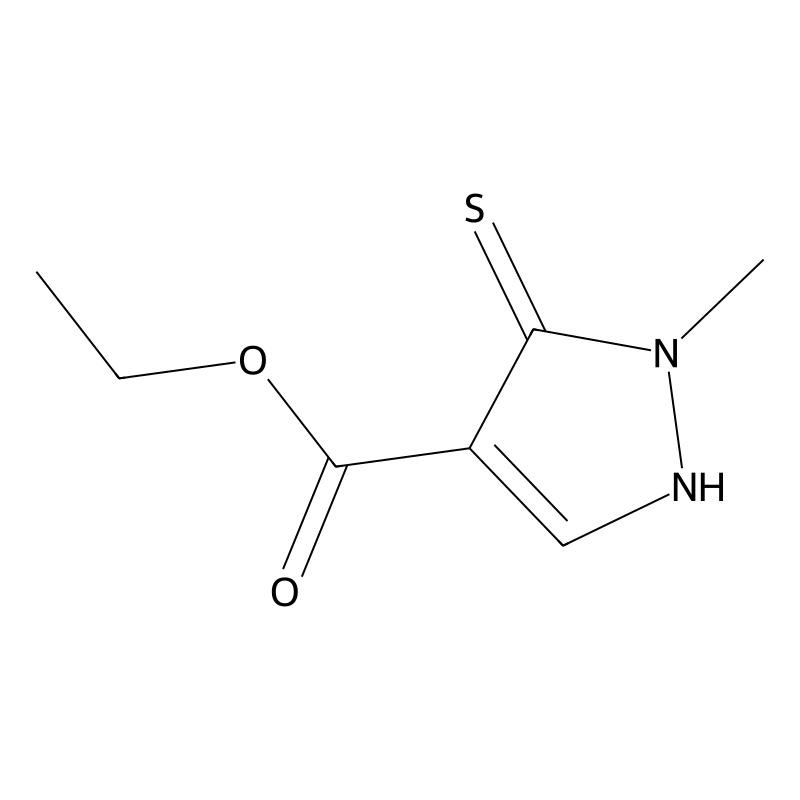

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The pyrazole ring is a common scaffold found in many bioactive molecules PubChem: Pyrazole: . The presence of a thiol group (sulfhydryl group, -SH) further enhances its potential for medicinal chemistry applications. Thiol groups can participate in various interactions with biological molecules, and some drugs utilize this functionality for their mechanism of action NCBI Bookshelf: The Chemical Logic of Drug Design: . Further research is needed to explore if this specific molecule has any specific biological activity.

Organic Synthesis

The ester functionality (CH3COOCH2CH3) can be manipulated through various organic reactions, potentially leading to the synthesis of more complex molecules with desired properties. The pyrazole ring itself can also undergo various transformations, making this compound a potential starting material for further organic synthesis ScienceDirect: Comprehensive Heterocyclic Chemistry II.

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is a chemical compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound features a carboxylic acid functional group at the fourth position and a mercapto group at the fifth position of the pyrazole ring. The ethyl ester functionality enhances its solubility and potential reactivity in various chemical environments. Its molecular formula is , with a molecular weight of approximately 186.26 g/mol .

- Esterification: Reaction with alcohols to form new esters.

- Hydrolysis: In the presence of water, it can revert to its carboxylic acid form.

- Nucleophilic substitution: The mercapto group can act as a nucleophile, allowing for further functionalization.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved physical properties.

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester has shown potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. It has been noted for its fungicidal properties, making it a candidate for use in crop protection formulations. The presence of the mercapto group may contribute to its biological activity by enhancing interactions with biological targets .

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester can be achieved through several methods:

- Hydrazine Derivative Reaction: Reacting hydrazine derivatives with appropriate acylating agents under controlled conditions to form the pyrazole ring.

- Esterification: The carboxylic acid derivative can be converted to its ethyl ester using ethanol and an acid catalyst.

- Mercaptan Addition: Introducing the mercapto group through nucleophilic substitution reactions involving thiols.

These methods allow for the efficient production of this compound while maintaining high yields and purity .

The primary applications of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester include:

- Agrochemicals: Utilized as a fungicide in agricultural practices.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

- Chemical Intermediates: Serves as a precursor for synthesizing more complex organic compounds.

These applications highlight its versatility in both industrial and research settings.

Studies on the interactions of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester with various biological systems are crucial for understanding its efficacy and safety profile. Interaction studies often focus on:

- Enzyme Inhibition: Assessing how this compound affects enzyme activity relevant to disease pathways.

- Binding Affinity: Evaluating how well it binds to target proteins or receptors.

- Toxicological Assessments: Understanding any potential adverse effects on non-target organisms.

Such studies are essential for regulatory approval and practical applications in agriculture and medicine.

Several compounds share structural similarities with 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | Contains a carboxylic acid group | Basic pyrazole structure without mercapto group |

| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Has difluoromethyl substitution | Enhanced lipophilicity; used in agrochemicals |

| 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | Chlorine substituent at position five | Potentially different biological activity profile |

The uniqueness of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester lies in its combination of the mercapto group and the ethyl ester functionality, which may provide distinct properties and activities compared to its analogs.